molecular formula C9H17N3O2 B14254341 (3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione CAS No. 208341-72-4

(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione

Cat. No.: B14254341
CAS No.: 208341-72-4
M. Wt: 199.25 g/mol
InChI Key: LRRWDPZPZXMLEY-BQBZGAKWSA-N
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Description

(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an aminobutyl group and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobutylamine with a suitable diketone, followed by cyclization to form the piperazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The aminobutyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer oxygen atoms.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a ligand in binding studies to understand protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with target proteins, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,6S)-3-(4-Aminobutyl)-6-ethylpiperazine-2,5-dione: Similar structure with an ethyl group instead of a methyl group.

    (3S,6S)-3-(4-Aminobutyl)-6-phenylpiperazine-2,5-dione: Contains a phenyl group, offering different chemical properties.

    (3S,6S)-3-(4-Aminobutyl)-6-isopropylpiperazine-2,5-dione: Features an isopropyl group, affecting its reactivity and interactions.

Uniqueness

(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione stands out due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

208341-72-4

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

(3S,6S)-3-(4-aminobutyl)-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C9H17N3O2/c1-6-8(13)12-7(9(14)11-6)4-2-3-5-10/h6-7H,2-5,10H2,1H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1

InChI Key

LRRWDPZPZXMLEY-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CCCCN

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCCCN

Origin of Product

United States

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